1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid
Description
1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid (CAS: 1506431-11-3) is a cyclobutane-based carboxylic acid derivative featuring a tert-butoxy-oxoethyl substituent. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The compound’s structure combines a cyclobutane ring, a carboxylic acid group, and a tert-butoxy-oxoethyl side chain, which confers unique steric and electronic properties. This structure makes it valuable as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for modifying pharmacokinetic profiles or enhancing metabolic stability .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-11(9(13)14)5-4-6-11/h4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMGPMWHNRJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane-1-carboxylic acid and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, leading to the formation of different esters or ethers.
Scientific Research Applications
Basic Information
- Molecular Formula : CHO
- Molecular Weight : 214.26 g/mol
- CAS Number : 1894131-33-9
- LogP : 1.88
- Polar Surface Area : 64 Ų
- Hydrogen Bond Donors/Acceptors : 1/3
Structural Characteristics
The compound's structure includes:
- A cyclobutane ring which contributes to its rigidity and potential reactivity.
- A tert-butoxy group that enhances solubility and stability.
- A carboxylic acid group that can participate in various chemical reactions.
Medicinal Chemistry
1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid has been explored for its potential as a building block in drug design. Its unique structural features allow for modifications that can lead to the development of novel pharmaceutical agents. The compound's ability to form hydrogen bonds makes it a candidate for enhancing the pharmacokinetic properties of drugs.
Material Science
The compound serves as a versatile small molecule scaffold in the development of new materials. Its cyclobutane core can be utilized in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities.
Analytical Chemistry
Due to its distinctive chemical properties, this compound has applications in analytical techniques such as chromatography and spectroscopy. For example, it can be used as a standard in high-performance liquid chromatography (HPLC) to analyze complex mixtures.
Case Study 1: Drug Development
A study highlighted the synthesis of derivatives of this compound aimed at improving anti-inflammatory activity. The modifications involved altering the substituents on the cyclobutane ring, leading to compounds with enhanced efficacy and reduced side effects compared to existing anti-inflammatory drugs .
Case Study 2: Polymer Synthesis
Research demonstrated the use of this compound as a monomer in the formation of biodegradable polymers. The resulting materials exhibited favorable mechanical properties and degradation rates, making them suitable for applications in environmentally friendly packaging solutions .
Case Study 3: Chromatographic Applications
In analytical chemistry, the compound was employed as a standard for HPLC analysis of complex organic mixtures. The results indicated that its unique structure allowed for effective separation and identification of closely related compounds, showcasing its utility in quality control processes .
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally related cyclobutane-carboxylic acid derivatives. Key comparisons focus on substituent groups, molecular weight, and functional applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
The tert-butoxy-oxoethyl group introduces a ketone functionality, enabling conjugation or reduction reactions, unlike the simpler tert-butoxy group in CAS 1899832-83-7 .
Stereochemical Complexity :
- The (1S,3R)-configured compound (CAS 1616705-60-2) demonstrates how stereochemistry and methyl groups enhance rigidity, favoring interactions with chiral biological targets .
Functional Group Diversity :
- Sulfamoyl-containing analogs (e.g., CAS 1502752-47-7) exhibit hydrogen-bonding capabilities, making them suitable for protease inhibition, whereas the tert-butoxy-oxoethyl group prioritizes steric protection .
Applications in Drug Design :
- The tert-butoxy-ethoxy analog (rac-(1R,2R)-2-[2-(tert-butoxy)ethoxy]) is used to modulate lipophilicity in prodrugs, contrasting with the target compound’s role in stabilizing reactive intermediates .
Research Findings and Trends
- Pharmaceutical Utility : The tert-butoxy-oxoethyl group in the target compound enhances metabolic stability by shielding the cyclobutane ring from oxidative enzymes, a feature critical in CNS drug candidates .
- Material Science : The 3-(tert-butoxy) analog (CAS 1899832-83-7) is employed in polymer synthesis due to its thermal stability and low polarity .
- Synthetic Challenges : Positional isomers (e.g., 1- vs. 3-substitution) require distinct synthetic routes, with the target compound often synthesized via alkylation of cyclobutane-carboxylic acid precursors .
Biological Activity
1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of enzyme-catalyzed reactions and metabolic pathways. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Synthesis and Properties
The synthesis of this compound typically involves cyclobutane-1-carboxylic acid and tert-butyl bromoacetate, using potassium carbonate in dimethylformamide at elevated temperatures. The purity of commercially available samples is generally around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism may involve modulation of biochemical pathways related to signal transduction and cellular regulation. The presence of the cyclobutane ring and the tert-butoxy group contributes to its unique reactivity profile compared to other carboxylic acid derivatives .
Biological Activity
Research indicates that this compound may exhibit significant biological activities:
- Antifungal Activity : In studies comparing its analogues, it was found that compounds with similar structural motifs showed varying degrees of antifungal potency. For instance, the activity against Trichophyton mentagrophytes and Trichophyton rubrum was evaluated using disk diffusion methods .
- Metabolic Stability : The metabolic stability of this compound appears to be influenced by the presence of the tert-butoxy group. In analogues where this group was replaced by other moieties (like CF3-cyclobutane), variations in metabolic clearance rates were observed, suggesting that structural modifications can significantly impact bioactivity .
Comparative Studies
Comparative analysis with similar compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid | Contains an amino group | Moderate antifungal activity |
| CF3-cyclobutane analogue | Altered lipophilicity | Variable metabolic stability |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and stability .
Case Studies
Several case studies have documented the effects of this compound:
- Antifungal Efficacy : A study demonstrated that while the original compound showed moderate effectiveness against fungal strains, its analogues exhibited both enhanced and reduced activities depending on structural changes .
- Enzyme Interaction : Research into enzyme interactions revealed that this compound could modulate enzyme activity, suggesting potential applications in drug design where enzyme inhibition or activation is desired.
- Cellular Effects : Investigations into cellular responses indicated that this compound could influence lipid droplet formation, which is critical in metabolic regulation .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid?
Synthetic optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 50–80°C) may accelerate esterification but risk side reactions like decarboxylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
- Reaction time : Monitoring via TLC or HPLC ensures completion without over-reaction.
- Purification : Column chromatography or recrystallization improves purity, validated by NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the tert-butoxy group (δ ~1.2–1.4 ppm for -C(CH₃)₃) and cyclobutane protons (δ ~1.8–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Infrared Spectroscopy (IR) : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, NIOSH-approved P95 respirators are recommended .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., cyclobutane ring-opening products) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C is typical for tert-butoxy esters) .
Q. What role does the tert-butoxy group play in protecting reactive intermediates during synthesis?
The tert-butoxycarbonyl (Boc) group:
Q. How can contradictory data on reaction yields be resolved?
Q. What strategies are recommended for evaluating toxicity in the absence of comprehensive toxicological data?
- In Silico Prediction : Tools like ProTox-II estimate acute oral toxicity (LD₅₀) and organ-specific effects based on structural analogs .
- In Vitro Assays : Test cytotoxicity in HEK293 or HepG2 cells at concentrations ≥10 μM to establish a safety threshold .
Q. How is this compound utilized in the design of enzyme inhibitors or prodrugs?
Q. What methods are effective for modifying the cyclobutane ring’s reactivity?
Q. How can computational modeling enhance understanding of its reactivity in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
